molecular formula C8H8ClN3O2 B1507768 1-(4-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid CAS No. 1289388-50-6

1-(4-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid

Cat. No.: B1507768
CAS No.: 1289388-50-6
M. Wt: 213.62 g/mol
InChI Key: MUBMTVXHPGIKKZ-UHFFFAOYSA-N
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Description

1-(4-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H8ClN3O2 and its molecular weight is 213.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(4-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential antimicrobial, antiviral, and anticancer properties, along with the mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

The compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Exhibits potential against a range of bacterial strains.
  • Antiviral Properties : Investigated for efficacy against certain viral infections.
  • Anticancer Effects : Shows promise in inhibiting cancer cell proliferation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may act by:

  • Inhibition of Enzymes : It may inhibit key enzymes involved in cellular signaling pathways, such as kinases and proteases.
  • Receptor Modulation : The compound could bind to receptors, thereby modulating their activity and influencing downstream signaling pathways.

Further research is required to elucidate the detailed mechanisms involved in its action against various biological targets .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings from SAR studies include:

Compound VariantActivity (IC50)Notes
Base CompoundN/AInitial lead compound
Variant A72 nMEnhanced potency observed
Variant B27 nMSignificant selectivity against multiple kinases

These findings indicate that modifications to the chemical structure can lead to improved biological activity and selectivity .

Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The results demonstrated:

  • Cell Proliferation Inhibition : The compound significantly reduced cell viability in various cancer cell lines.
  • Mechanistic Insights : The anticancer effects were associated with apoptosis induction and cell cycle arrest.

Antimicrobial Efficacy

Research on the antimicrobial properties showed that the compound exhibited activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated promising potential as an antimicrobial agent.

Scientific Research Applications

Chemical Properties and Structure

1-(4-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid is characterized by its unique azetidine ring structure, which contributes to its metabolic stability and biological activity. The presence of the chloropyrimidine moiety enhances its interaction with biological targets, making it a candidate for further pharmacological exploration.

Inhibition of NAPE-PLD

One of the notable applications of this compound is as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). Research indicates that inhibitors like this compound can modulate NAE levels in the brain, potentially influencing emotional behavior and neurophysiological processes .

Table 1: Structure-Activity Relationship (SAR) of NAPE-PLD Inhibitors

CompoundpIC50IC50 (nM)Comments
LEI-4017.1472Most potent NAPE-PLD inhibitor identified
Compound 26.09Not specifiedInitial hit compound for SAR studies

Treatment of Autoimmune Diseases

The compound's structural resemblance to other pyrimidine derivatives suggests potential applications in treating autoimmune disorders by selectively inhibiting Bruton's tyrosine kinase (Btk). Btk plays a crucial role in B-cell signaling, and its inhibition can be beneficial in conditions such as rheumatoid arthritis and systemic lupus erythematosus .

Case Study: Btk Inhibition
A study demonstrated that novel amino pyrimidine derivatives, including those structurally related to this compound, exhibited selective inhibition of Btk, indicating their potential as therapeutic agents for autoimmune diseases .

Metabolic Stability and Pharmacokinetics

Research has shown that azetidine-containing compounds generally exhibit improved metabolic stability compared to their larger ring counterparts. This property is critical for maintaining therapeutic levels in vivo and minimizing clearance rates .

Table 2: Metabolic Stability Comparison

Compound TypeClearance Rate (Clint)Stability
Azetidine DerivativesLowerHigher
Larger Ring CompoundsHigherLower

Properties

IUPAC Name

1-(4-chloropyrimidin-2-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O2/c9-6-1-2-10-8(11-6)12-3-5(4-12)7(13)14/h1-2,5H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBMTVXHPGIKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CC(=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735010
Record name 1-(4-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289388-50-6
Record name 1-(4-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.